ASN02563583 is classified as a synthetic organic compound. It is typically studied in the context of medicinal chemistry and pharmacology, where it may exhibit biological activity relevant to drug development. The exact source of ASN02563583 remains unspecified in the available literature, indicating that it may be a compound developed through laboratory synthesis rather than derived from natural sources.
The synthesis of ASN02563583 involves several steps that may include the following methods:
Technical details regarding the precise synthetic pathway for ASN02563583 are not extensively documented in the literature available.
The molecular structure of ASN02563583 can be characterized using techniques such as:
While specific structural data for ASN02563583 is not detailed in the search results, these methods are standard for characterizing organic compounds.
ASN02563583 may participate in various chemical reactions typical of organic compounds:
The technical details of these reactions would depend on the functional groups present in ASN02563583, which are not specified in the current literature.
The mechanism of action for ASN02563583 is likely related to its interaction with biological targets such as enzymes or receptors. Understanding this mechanism typically involves:
Specific data regarding these processes for ASN02563583 is currently not available.
The physical and chemical properties of ASN02563583 would generally include:
Unfortunately, specific values for these properties are not provided in existing literature.
ASN02563583 may have several applications in scientific research:
Further research would be necessary to establish concrete applications based on empirical data regarding ASN02563583's efficacy and safety profiles.
Developmental RegulationGPR17 expression peaks during the pre-oligodendrocyte phase, serving as a molecular brake on maturation. Upon activation by endogenous ligands, it initiates rapid phosphorylation and internalization, effectively removing this inhibition and permitting differentiation into myelinating oligodendrocytes [4] [6]. Genetic studies demonstrate that sustained GPR17 overexpression arrests cells at this transitional stage, leading to hypomyelination [4].
Mechanistic InsightsTable 1: GPR17 Ligands and Functional Effects
Ligand Type | Example Compounds | Biological Effect | Signaling Pathway |
---|---|---|---|
Endogenous Agonists | UDP-glucose, LTD4 | Oligodendrocyte differentiation arrest | Gᵢ-mediated cAMP inhibition |
Synthetic Agonists | ASN04885796 (EC₅₀=2.27 nM) | Transient activation → differentiation | β-arrestin recruitment |
Synthetic Antagonists | ASN02563583 (IC₅₀=0.64 nM) | Promote maturation | Block GTPγS binding |
ASN02563583 demonstrates exceptional binding affinity (IC₅₀ 0.64 nM in [³⁵S]GTPγS assays), effectively displacing endogenous agonists [1] [10]. This prevents receptor overactivation, permitting oligodendrocyte precursor cells (OPCs) to progress toward mature, myelinating phenotypes. The compound’s molecular structure (C₂₅H₂₄N₄O₃S, MW 460.55 Da) features hydrogen bond acceptors and a topological polar surface area of 103.05 Ų, facilitating membrane penetration and target engagement [3].
Functional OutcomesIn vitro studies confirm that pharmacological GPR17 antagonism accelerates:
Demyelinating DiseasesIn experimental autoimmune encephalomyelitis (EAE; an MS model), GPR17 overexpression correlates with stalled remyelination. Aberrant receptor signaling induces:
Receptor Partner | Interaction Effect | Disease Relevance |
---|---|---|
CXCR2 | Bidirectional functional influence | Neuroinflammatory amplification |
CXCR4 | Unidirectional modulation (CXCR4→GPR17) | Enhanced leukocyte recruitment |
P2Y₁ | Altered ligand specificity | Impaired repair in white matter lesions |
Notably, heterodimerization modifies receptor pharmacology. Co-immunoprecipitation studies show that CXCR2 ligands (IL-8) reduce GPR17::CXCR2 heterodimers by 40–60%, while GPR17 antagonists like ASN02563583 stabilize these complexes, potentially modulating cross-talk [4].
Ischemic InsultsFocal cerebral ischemia triggers rapid GPR17 upregulation in peri-infarct zones. This maladaptive response:
HaNDL Syndrome & AutoimmunityHeadache with Neurological Deficits and CSF Lymphocytosis (HaNDL) involves transient GPR17 dysfunction. Autoantibodies against calcium channels (CACNA1H) are detected in 50% of patients, suggesting autoimmune-mediated GPR17 dysregulation contributes to episodic demyelination and migraine-like symptoms [2].
Therapeutic Time WindowGPR17 modulation requires precise temporal control:
Comparative Pharmacological ProfilesTable 3: GPR17 Modulators and Selectivity Profiles
Compound | Activity | Potency (IC₅₀/EC₅₀) | Blood-Brain Barrier Penetrance |
---|---|---|---|
ASN02563583 | Antagonist | 0.64 nM | High (Cₛₚ/Cₚₗₐₛₘₐ >0.8) |
PSB-22269 | Antagonist | 8.91 nM | Moderate |
UDP-glucose | Agonist | 100 μM (max effect) | Low |
ASN04885796 | Agonist | 2.27 nM | High |
ASN02563583’s subnanomolar potency and BBB penetrance (evidenced by LogP=6.22 and <1 rule violation) position it advantageously over earlier modulators like cangrelor, which exhibit off-target effects at P2Y₁₂ receptors [1] [10].
Disease-Modifying PotentialPatent applications specifically claim ASN02563583 analogues for:
The compound’s ability to disrupt pathological GPR17::CXCR4 heterodimers—without affecting basal CXCR4 function—exemplifies its targeted mechanism, minimizing systemic side effects [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7